A Technical Guide to the Therapeutic Potential of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Scaffolds
A Technical Guide to the Therapeutic Potential of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides an in-depth technical examination of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold, a privileged chemical structure with significant therapeutic potential, particularly in oncology. We will dissect the scientific rationale for its use, outline synthetic and evaluative methodologies, and provide expert insights into its mechanism of action and structure-activity relationships.
Introduction: The Rise of a Privileged Scaffold
The spirooxindole core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, celebrated for its diverse biological activities.[1][2] Its rigid, three-dimensional architecture provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation, making it an attractive starting point for drug design. The fusion of an indoline-2-one with a piperidine ring at the C3 position creates the spiro[indoline-3,4'-piperidin]-2-one system. The specific introduction of a methoxy group at the 6-position of the indoline ring has proven to be a critical modification, enhancing the scaffold's potential as a highly potent and selective modulator of challenging therapeutic targets.
This guide focuses on the most well-documented application of this scaffold: the disruption of the MDM2-p53 protein-protein interaction (PPI), a cornerstone strategy in modern cancer therapy.[3][4]
The MDM2-p53 Axis: A Critical Target in Oncology
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation.[5][6] It responds to cellular stress by orchestrating cell cycle arrest, apoptosis, and DNA repair.[6] In approximately half of all human cancers, the gene encoding p53 is mutated. In many remaining cancers where p53 is wild-type, its function is abrogated by its natural negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[7][8]
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[8][9] This interaction effectively silences p53's tumor-suppressive functions. Overexpression of MDM2 is a common oncogenic event, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy to reactivate endogenous p53.[8] Small molecules that can mimic the key p53 residues (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic pocket on MDM2 can liberate p53 from MDM2's control.[6][10]
Synthetic Strategies and Methodologies
The construction of the spiro[indoline-3,4'-piperidine] core is most effectively achieved via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This approach offers high control over regioselectivity and stereoselectivity.
Workflow: Synthesis via 1,3-Dipolar Cycloaddition
The core synthesis involves the reaction of an azomethine ylide with a substituted isatin-derived methylene indolinone. The azomethine ylide is typically generated in situ from the condensation of an amino acid and an aldehyde.
Exemplary Protocol: Synthesis of a Core Scaffold
-
Rationale: This protocol describes a one-pot, multi-component reaction that is efficient and minimizes intermediate isolation steps. The choice of solvent and temperature is critical for managing reaction kinetics and diastereoselectivity.
-
Preparation: To a solution of 6-methoxyisatin (1.0 eq) and a desired piperidine-based aldehyde (1.0 eq) in methanol (0.1 M), add sarcosine (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired diastereomer of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry can be definitively assigned by X-ray crystallography if suitable crystals are obtained.[11]
Biological Evaluation: From Bench to Cell
Assessing the therapeutic potential of these scaffolds requires a multi-tiered approach, beginning with biochemical assays to confirm target engagement and progressing to cell-based assays to measure functional outcomes.
Protocol 1: MDM2-p53 Interaction Assay (Time-Resolved FRET)
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the MDM2-p53 interaction in a biochemical format. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
-
Methodology:
-
Reagents: Use recombinant GST-tagged MDM2 protein and biotinylated p53 peptide (residues 1-29). The detection reagents are a Terbium-cryptate labeled anti-GST antibody (donor) and a streptavidin-d2 conjugate (acceptor).
-
Assay Setup: In a 384-well plate, add assay buffer, the test compound (at various concentrations), GST-MDM2, and biotin-p53 peptide. Incubate for 60 minutes at room temperature.
-
Detection: Add the anti-GST-Tb and streptavidin-d2 detection reagents and incubate for another 60 minutes.
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
-
Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular p53 Activation Assay (Western Blot)
-
Principle: A successful MDM2 inhibitor will stabilize p53, leading to its accumulation and the transcriptional upregulation of its target genes, such as p21 (CDKN1A). This can be visualized by Western Blot.
-
Methodology:
-
Cell Culture: Plate a p53 wild-type cancer cell line (e.g., SJSA-1, which has MDM2 amplification) at a suitable density and allow cells to adhere overnight.
-
Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 18-24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Nutlin-3a).
-
Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased band intensity for p53 and p21 relative to the vehicle control indicates target engagement and pathway activation.[4]
-
Quantitative Data Summary
The following table summarizes representative activity data for spirooxindole-based MDM2 inhibitors, highlighting the high potency achievable with this scaffold.
| Compound ID | MDM2 Binding (Ki, nM) | Cellular IC50 (SJSA-1, µM) | Reference |
| MI-63 | 3 | ~0.8 | [4] |
| MI-219 | ~5.7 | Not Reported | [12] |
| MI-888 | 0.44 | Not Reported | [4][13] |
| SAR405838 (MI-77301) | <1 | ~0.1 | [3][8] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one core has yielded crucial insights into the features required for high-affinity binding to MDM2. The scaffold effectively mimics the three key p53 residues.
-
Indolinone Ring: Halogen substitutions (e.g., chlorine, bromine) on this ring are crucial for occupying the Trp23 pocket of MDM2.[10]
-
Piperidine/Pyrrolidine Ring: Substituents on this ring, often introduced via the initial aldehyde, project into the Leu26 pocket.
-
C3 Spiro Center: The stereochemistry at this and other chiral centers is paramount. Different diastereomers can exhibit over 100-fold differences in binding affinity, underscoring the importance of precise stereochemical control during synthesis.[13]
-
6-Methoxy Group: This specific substituent has been shown to enhance both binding affinity and metabolic stability, making it a key feature of highly optimized compounds in this class.
Future Directions and Therapeutic Outlook
The 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold represents a clinically validated core for the development of potent MDM2-p53 inhibitors.[3] One compound from this class, SAR405838 (MI-77301), has advanced into clinical trials, validating the therapeutic potential of this approach.[3]
Future work in this area will likely focus on:
-
Improving Pharmacokinetics: Further optimization of drug-like properties (solubility, permeability, metabolic stability) to enhance oral bioavailability and in vivo efficacy.
-
Overcoming Resistance: Investigating mechanisms of resistance to MDM2 inhibitors and developing combination strategies to enhance their durability.
-
Expanding Indications: While the primary focus is on cancers with wild-type p53 and MDM2 amplification, research is exploring the utility of these compounds in other contexts, potentially in combination with agents that induce DNA damage.
-
Dual-Target Inhibitors: The scaffold's versatility allows for its use in designing dual inhibitors, for instance, by incorporating a zinc-binding group to also inhibit histone deacetylases (HDACs), which could offer synergistic antitumor activity.[5]
References
- He, G., & Guo, L. (2013). Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors. Acta Physico-Chimica Sinica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmLgYPbHVOutjuqHx9o3RH7JE1rBGidG6IRl4Rwdk5JuWEIza5ZMKSBnUkMiOOVffmBdun3-hDP596ehH6a0qiwrhKRjT_zocU2hzTPf0URrc86JkwP7hOowQsjXB7uvtdEJg_wWQnla8wbI60d919]
- Wang, S., et al. (2014). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501322n]
- Zhang, B., et al. (2021). Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06352j]
- Shangary, S., & Wang, S. (2008). Structure-based design of a new class of spirooxindole–containing compounds as MDM2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/285223380_Structure-based_design_of_a_new_class_of_spirooxindole-containing_compounds_as_MDM2_inhibitors]
- Li, Y., et al. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1030460/full]
- Bawab, A. A., et al. (2020). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211516/]
- Sun, D., & Wang, S. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. JoVE. [URL: https://www.jove.com/v/51314/case-study-discovery-of-inhibitors-of-the-mdm2-p53-protein-protein]
- Zhao, Y., et al. (2015). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4292072/]
- Russo, A., et al. (2020). Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. Molecules. [URL: https://www.mdpi.com/1420-3049/25/5/1211]
- Burgess, A., et al. (2019). Inhibition of p53 inhibitors: progress, challenges and perspectives. Journal of Molecular Cell Biology. [URL: https://academic.oup.com/jmcb/article/11/8/681/5551109]
- Al-Ostath, A., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379058/]
- Benchchem. (n.d.). 6-Chlorospiro[indoline-3,4'-piperidine]. Benchchem. [URL: https://www.benchchem.com/product/b1212753]
- Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027415/]
- ResearchGate. (n.d.). Representative examples of piperidinone compounds from Amgen. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-examples-of-piperidinone-compounds-from-Amgen-see-reference-59-for_fig4_285223380]
- Crysdot LLC. (n.d.). 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. Crysdot LLC. [URL: https://www.crysdot.com/6-methoxyspiro-indoline-3-4-piperidin-2-one-cas-1779125-39-1-item-no-cd-ch-0003056/]
- ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-22-Synthesis-of-spiro-indoline-3-4-0-piperidin-2-ones-22b-and-22d_fig19_362243285]
- Al-Ostath, A., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Scientific Reports. [URL: https://www.
- Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/22381355/]
- Zhang, Z., et al. (2014). Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24997575/]
- Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm400375y]
- Khan, I., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. [URL: https://www.mdpi.com/1420-3049/28/8/3468]
- ChemScene. (n.d.). 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride. ChemScene. [URL: https://www.chemscene.com/products/5-Methoxyspiro-indoline-3-4-piperidin-2-one-hydrochloride-CS-0000071.html]
- El-Malah, A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389547/]
Sources
- 1. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chlorospiro[indoline-3,4'-piperidine] | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 6. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 8. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of spirooxindoleâferrocene hybrids as novel MDM2 inhibitors [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ascentagepharma.com [ascentagepharma.com]
